2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride
Description
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol hydrochloride is a nitrogen-containing bicyclic compound comprising a pyrrolizine core (a fused five- and six-membered ring system) with a methanol group at the 1-position and a hydrochloride counterion. The pyrrolizine scaffold is notable for its conformational rigidity and presence in bioactive alkaloids and pharmaceuticals . The hydrochloride salt likely enhances aqueous solubility, a critical factor in drug formulation .
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-3-5-9-4-1-2-8(7)9;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCINTSJMAVJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580220-93-3 | |
| Record name | (hexahydro-1H-pyrrolizin-1-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Reaction for Intermediate Formation
The synthesis begins with the preparation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, a critical intermediate. The patented method utilizes 1,7-di-substituted-4-heptanone derivatives, where substituents (X) include halogens or sulfonate groups (e.g., tosyl). The reaction involves cyclization in the presence of ammonia, which facilitates ring closure and nitrile group formation.
Example Protocol
- Starting Material : 1,7-Ditosyl-4-heptanone (20 g)
- Solvent : Methanol (100 mL)
- Ammonia Source : 28% aqueous ammonia (40 mL)
- Conditions : Reflux at 65°C for 5 hours
- Work-Up : Basification with NaOH, extraction with chloroform, and vacuum distillation
- Yield : 12.1 g (75%) of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine
This step avoids hazardous reagents and leverages cost-effective ammonia, making it suitable for large-scale production.
Catalytic Hydrogenation for Aminomethyl Group Formation
The cyano intermediate undergoes reduction to introduce the aminomethyl group. The patent emphasizes catalytic hydrogenation over traditional methods using lithium aluminum hydride (LiAlH4), which is both expensive and moisture-sensitive.
Hydrogenation Protocol
- Substrate : 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (10 g)
- Catalyst : Raney nickel (1.5 g)
- Solvent : Methanol (50 mL)
- Conditions : Hydrogen gas at 50 atm, 80°C for 6 hours
- Yield : 10.5 g (95%) of 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine
The product is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Optimization
Continuous Flow Reactor Systems
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Maximizes conversion |
| Temperature | 60–70°C | Balances reaction rate and side reactions |
| Ammonia Concentration | 2.5–3.5 equivalents | Prevents excess reagent waste |
These systems reduce batch-to-batch variability and improve throughput by 40% compared to traditional batch reactors.
Solvent and Catalyst Recycling
Methanol and Raney nickel are recycled through distillation and filtration, respectively, reducing material costs by 25%. Automated pH adjustment during work-up ensures consistent product purity (>98% by HPLC).
Comparative Analysis of Reduction Methods
The choice of reducing agent significantly impacts cost, safety, and scalability:
| Method | Reagent | Cost (USD/kg) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂/Raney Ni | 120 | Moderate (high-pressure equipment) | Excellent |
| Traditional Reduction | LiAlH₄ | 980 | Severe (moisture sensitivity, pyrophoric) | Poor |
Catalytic hydrogenation eliminates the need for anhydrous conditions and reduces reagent costs by 88%, making it the preferred industrial method.
Reaction Conditions and Parameters
Temperature and Pressure Effects
Hydrogenation efficiency correlates with temperature and pressure:
| Temperature (°C) | Pressure (atm) | Conversion (%) |
|---|---|---|
| 60 | 30 | 78 |
| 80 | 50 | 95 |
| 100 | 70 | 97 |
Higher temperatures accelerate the reaction but risk byproduct formation. A balance at 80°C and 50 atm optimizes yield and purity.
Catalyst Loading
Raney nickel loading influences reaction kinetics:
| Catalyst (wt%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 10 | 4 | 92 |
| 15 | 3 | 95 |
| 20 | 2.5 | 96 |
A 15% catalyst load achieves optimal efficiency without excessive cost.
Yield and Purity Considerations
Byproduct Formation
Minor byproducts (<2%) include over-reduced amines and dimerization products. These are minimized through precise control of hydrogen pressure and reaction time.
Purification Techniques
- Distillation : Removes low-boiling impurities (e.g., solvent residues)
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity
- Chromatography : Reserved for pharmaceutical-grade material (99.9% purity)
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolizine compounds .
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of cholinergic agonists.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on cholinergic receptors, modulating neurotransmitter release and affecting signal transduction pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrolizine Derivatives
Coromandaline (68473-86-9)
- Core Structure: Pyrrolizine fused with an ester-linked butanoate group .
- Functional Groups : Ester (R-CO-O-R'), hydroxyethyl, and methyl substituents.
- Key Differences: Unlike the target compound, Coromandaline has a complex ester moiety instead of a simple methanol group.
- Applications : Used in traditional medicine as an alkaloid; pharmacological activity remains understudied.
[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol Hydrochloride (CAS 1774897-17-4)
- Core Structure: Triazole-pyrrolidine hybrid with a methanol group.
- Functional Groups : Triazole ring, pyrrolidine, and hydrochloride salt.
- This may enhance binding affinity to enzymes or receptors .
Pyrrolidine and Azepane Derivatives
1,2,2,5-Tetramethylpyrrolidine Hydrochloride (CAS 4565-10-0)
- Core Structure : Simple pyrrolidine (five-membered ring) with four methyl groups.
- Functional Groups : Methyl substituents, hydrochloride salt.
- Applications include organic synthesis intermediates .
1-Methylazepan-4-one Hydrochloride
- Core Structure : Seven-membered azepane ring with a ketone group.
- Functional Groups : Ketone, methyl group, hydrochloride salt.
- Key Differences : The larger ring size may enhance flexibility, affecting binding to biological targets. Ketone functionality could influence redox properties or degradation pathways .
Benzimidazole and Pyridazine Derivatives
(4,5,6,7-Tetrahydro-1H-Benzoimidazol-5-yl)(Pyrrolidin-1-yl)methanone Hydrochloride
- Core Structure: Benzimidazole fused with a tetrahydro ring and a pyrrolidinyl methanone group.
- Functional Groups : Aromatic benzimidazole, carbonyl, hydrochloride salt.
- Key Differences: The aromatic benzimidazole enables π-π stacking interactions, which are absent in the non-aromatic pyrrolizine system. Such features are advantageous in kinase inhibitors or DNA-binding agents .
5-Methoxy-3-methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one
- Core Structure : Pyridazine fused with a pyrazole ring.
- Functional Groups : Methoxy, methyl, and ketone groups.
Comparative Analysis of Physicochemical and Pharmacological Properties
Table 1: Structural and Functional Comparison
Key Observations:
- Solubility : Hydrochloride salts generally improve aqueous solubility (e.g., target compound vs. Coromandaline) .
- Bioactivity : Pyrrolizine and benzimidazole derivatives are more likely to exhibit CNS or enzyme-targeting activity due to structural complexity and rigidity .
- Synthetic Utility : Simpler structures like pyrrolidine derivatives are preferred as intermediates, while fused systems require specialized synthesis routes .
Biological Activity
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol; hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₇H₁₃N·HCl
- Molecular Weight : 111.185 g/mol
- Density : 0.97 g/cm³
- Boiling Point : 145.8 °C at 760 mmHg
- Flash Point : 34.2 °C
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic roles.
Pharmacological Effects
- Antioxidant Activity : Research indicates that hexahydropyrrolizine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging .
- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Activity : Preliminary studies suggest that hexahydropyrrolizine compounds exhibit antimicrobial properties against various pathogens, indicating potential for use in infection control .
The mechanisms through which 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways and oxidative stress responses.
- Modulation of Signaling Pathways : It influences several signaling pathways associated with cell survival and apoptosis, particularly those involving NF-kB and Nrf2 transcription factors .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on cellular models of Alzheimer's disease demonstrated that treatment with hexahydropyrrolizine significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls. The results suggest a protective effect against neurodegeneration .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving inflammatory cell lines, hexahydropyrrolizine was shown to decrease the production of TNF-alpha and IL-6 cytokines. This indicates its potential utility in managing inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol hydrochloride?
- Methodological Answer : Synthesis typically involves stereoselective cyclization of pyrrolidine precursors followed by functionalization with methanol derivatives. For example, starting from hexahydro-pyrrolizine scaffolds, nucleophilic substitution or reductive amination can introduce the methanol moiety. Chiral resolution (e.g., via diastereomeric salt formation) is critical due to the compound’s stereochemical complexity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization. Analytical validation via chiral HPLC or X-ray crystallography is recommended .
Q. How can the compound be characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the pyrrolizine ring (e.g., δ 2.5–3.5 ppm for bridgehead protons) and methoxy group (δ 3.2–3.8 ppm).
- IR Spectroscopy : Confirm hydroxyl (O–H stretch at ~3200–3600 cm⁻¹) and ammonium chloride (N–H stretch at ~2500–3000 cm⁻¹) functionalities.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic patterns consistent with chlorine .
Q. What chromatographic methods are suitable for assessing purity?
- Methodological Answer :
- TLC : Use silica gel plates with a mobile phase of ethyl acetate/ethanol/ammonia (150:95:1) for baseline separation. Visualize under UV (254 nm) or iodine vapor .
- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor at 210–220 nm for optimal detection of impurities (<0.1% w/w) .
Q. What are the solubility properties and formulation considerations?
- Methodological Answer : The compound is hygroscopic and soluble in polar solvents (e.g., methanol, DMSO) but unstable in aqueous solutions above pH 6. For in vitro studies, prepare fresh solutions in degassed, deionized water with 0.1% HCl to prevent oxidation. Lyophilization is recommended for long-term storage .
Q. How can stereochemical integrity be verified during synthesis?
- Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid) followed by 19F NMR or compare experimental optical rotation with literature values. X-ray crystallography of single crystals grown in ethanol/water mixtures provides definitive confirmation .
Advanced Research Questions
Q. How can contradictions in analytical data (e.g., NMR vs. MS) be resolved?
- Methodological Answer : Cross-validate using orthogonal techniques:
- If NMR suggests impurities but MS does not, perform preparative HPLC to isolate fractions and re-analyze.
- For mass discrepancies, use isotopic labeling (e.g., deuterated solvents) to distinguish adducts from true molecular ions.
- Computational validation (DFT calculations) can predict NMR shifts and MS fragmentation patterns to align experimental data .
Q. What experimental designs are optimal for studying metabolic pathways?
- Methodological Answer :
- In vitro models : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-methanol) to trace metabolic fate.
- In silico prediction : Apply ADMET software (e.g., SwissADME) to identify potential Phase I/II metabolites for targeted analysis .
Q. What computational strategies predict biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of receptors (e.g., GPCRs, ion channels) to assess binding affinity. Focus on the pyrrolizine core’s electrostatic interactions.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-receptor dynamics .
Q. How can stability issues under varying pH and temperature be addressed?
- Methodological Answer : Conduct accelerated stability studies:
- Forced degradation : Expose to 0.1 M HCl/NaOH (40°C, 72 hrs) and monitor degradation products via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests thermal stability).
- Stabilize formulations using cryoprotectants (e.g., trehalose) for lyophilized products .
Q. How to design derivatives with improved pharmacokinetic activity?
- Methodological Answer :
- SAR studies : Modify the methanol group (e.g., replace with fluorinated or methylated analogs) and assess logP changes via shake-flask assays.
- In silico QSAR : Train models on existing bioactivity data (e.g., IC50 values) to prioritize derivatives with predicted enhanced solubility or target affinity.
- In vivo PK screening : Administer lead candidates to rodent models and measure plasma half-life using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
